Benzenemethanamine, 3,5-dichloro-N-heptyl-

Description

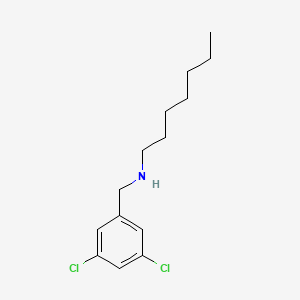

Benzenemethanamine, 3,5-dichloro-N-heptyl- (hypothetical structure) is a substituted aromatic amine characterized by a benzene ring with chlorine atoms at the 3- and 5-positions and a heptyl chain attached to the nitrogen of the methanamine group. Chlorine substituents are electron-withdrawing, reducing the basicity of the amine group, while the long heptyl chain likely enhances lipophilicity, influencing solubility and biological activity .

Properties

IUPAC Name |

N-[(3,5-dichlorophenyl)methyl]heptan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21Cl2N/c1-2-3-4-5-6-7-17-11-12-8-13(15)10-14(16)9-12/h8-10,17H,2-7,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGWUEURXLRWRGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCNCC1=CC(=CC(=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60238145 | |

| Record name | Benzenemethanamine, 3,5-dichloro-N-heptyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60238145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90390-26-4 | |

| Record name | Benzenemethanamine, 3,5-dichloro-N-heptyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090390264 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenemethanamine, 3,5-dichloro-N-heptyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60238145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of Benzenemethanamine, 3,5-dichloro-N-heptyl- can be achieved through various synthetic routes. One common method involves the reaction of 3,5-dichlorobenzonitrile with heptylamine under reflux conditions. The reaction is typically carried out in the presence of a base such as sodium hydroxide and a suitable solvent like ethanol. The mixture is heated and stirred for several hours until the desired product is formed .

Chemical Reactions Analysis

Benzenemethanamine, 3,5-dichloro-N-heptyl- undergoes several types of chemical reactions, including:

Substitution Reactions: The chlorine atoms on the benzene ring can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The amine group can be oxidized to form corresponding imines or reduced to form secondary am

Biological Activity

Benzenemethanamine, 3,5-dichloro-N-heptyl- is a chemical compound that has garnered attention in various fields due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The compound is characterized by the following structural formula:

- Chemical Formula : C₁₃H₁₈Cl₂N

- IUPAC Name : 3,5-Dichloro-N-heptyl-benzenemethanamine

The biological activity of benzenemethanamine derivatives often involves interactions with specific receptors or enzymes. The following mechanisms have been identified:

- Receptor Antagonism : Some studies indicate that derivatives of benzenemethanamine can act as antagonists at various receptor sites, including adrenergic and dopaminergic receptors.

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, affecting the synthesis or degradation of neurotransmitters.

Pharmacological Effects

Research has demonstrated several pharmacological effects associated with benzenemethanamine, 3,5-dichloro-N-heptyl-:

- Anti-inflammatory Activity : The compound exhibits potential anti-inflammatory properties through the inhibition of pro-inflammatory cytokines.

- Antimicrobial Properties : Studies suggest that it possesses antimicrobial activity against various bacterial strains.

- Neuroprotective Effects : Preliminary research indicates neuroprotective effects, which could be beneficial in neurodegenerative diseases.

Data Table: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of cytokines | |

| Antimicrobial | Activity against E. coli and S. aureus | |

| Neuroprotective | Protection against oxidative stress |

Case Study 1: Anti-inflammatory Effects

A study investigated the anti-inflammatory effects of benzenemethanamine derivatives in a murine model. The results indicated a significant reduction in inflammation markers when administered at specific dosages. This suggests potential applications in treating inflammatory diseases.

Case Study 2: Antimicrobial Activity

In vitro tests conducted on several bacterial strains revealed that the compound exhibited notable antimicrobial activity. The Minimum Inhibitory Concentration (MIC) values were determined for E. coli and S. aureus, indicating effective bactericidal properties.

Case Study 3: Neuroprotection

Research involving neuronal cell cultures demonstrated that benzenemethanamine could mitigate cell death induced by oxidative stress. This finding highlights its potential role in developing therapies for neurodegenerative conditions like Alzheimer's disease.

Scientific Research Applications

Anticonvulsant Agents

Research indicates that compounds structurally related to benzenemethanamine can exhibit anticonvulsant properties. A study by Pandey and Srivastava (2011) demonstrated that heterocyclic Schiff bases derived from aminomethyl pyridine showed significant anticonvulsant activity in various animal models. The findings suggest that derivatives of benzenemethanamine could be developed into new anticonvulsant medications.

Key Findings:

- Study: Screening of Schiff bases for seizure protection.

- Outcome: Some compounds showed activity comparable to existing anticonvulsants.

- Implication: Potential for developing new anticonvulsant therapies.

Organosoluble Polyimides

Benzenemethanamine derivatives have been utilized in synthesizing organosoluble polyimides, which are known for their high thermal stability and good solubility in organic solvents. Liu et al. (2005) reported that these materials could form strong, flexible films suitable for advanced electronic applications.

Key Properties:

- Thermal Stability: High resistance to thermal degradation.

- Solubility: Excellent solubility in common organic solvents.

- Applications: Use in electronics due to low dielectric constants and mechanical strength.

Photocatalysis

The compound's structural motifs have been explored in photocatalysis applications. Zhou et al. (2022) highlighted the use of related compounds as metal-free photocatalysts for the functionalization of C(sp2)-H bonds, showcasing their potential in sustainable organic synthesis.

Photocatalytic Properties:

- Functionality: Enables chemical transformations using solar energy.

- Sustainability: Promotes environmentally friendly synthetic methods.

Antidepressant Activity

Research on chlorinated tetracyclic compounds similar to benzenemethanamine has shown promising antidepressant effects. A study by Karama et al. (2016) indicated that these compounds significantly reduced immobility times in forced swimming tests in mice, suggesting their potential as antidepressants.

Research Insights:

- Methodology: Evaluation of antidepressant effects through behavioral tests.

- Results: Significant reduction in immobility times.

- Conclusion: Potential development of new antidepressant agents.

Summary Table of Applications

| Application Area | Key Findings/Properties | References |

|---|---|---|

| Anticonvulsant Agents | Comparable activity to existing drugs | Pandey & Srivastava (2011) |

| Organosoluble Polyimides | High thermal stability, good solubility | Liu et al. (2005) |

| Photocatalysis | Metal-free catalysts for C(sp2)-H bond functionalization | Zhou et al. (2022) |

| Antidepressant Activity | Significant effects in reducing immobility | Karama et al. (2016) |

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key parameters of the target compound with structurally related benzenemethanamine derivatives from the evidence:

Key Observations:

- Lipophilicity : The heptyl chain in the target compound confers higher lipophilicity compared to the 2-chloroethyl group in or the dimethyl groups in . This may enhance membrane permeability in biological systems.

- Basicity : Chlorine substituents (electron-withdrawing) lower the amine’s basicity relative to alkyl-substituted analogs like , where dimethyl groups are electron-donating.

Electronic and Reactivity Profiles

- Chlorine vs. Alkyl Substituents: The 3,5-dichloro substitution in the target compound and creates a meta-directing electronic environment, influencing electrophilic substitution reactions. In contrast, tert-butyl groups in are strongly electron-donating, activating the ring toward electrophilic attack.

Salt Formation :

- Hydrochloride salts (e.g., ) improve aqueous solubility, whereas freebase forms (e.g., ) are more lipid-soluble. The target compound’s freebase form would align with this trend.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.